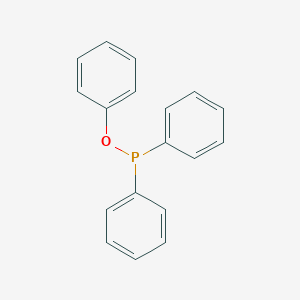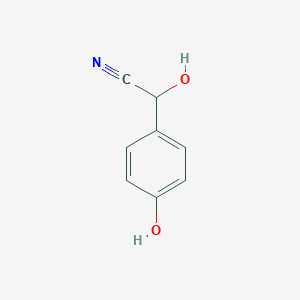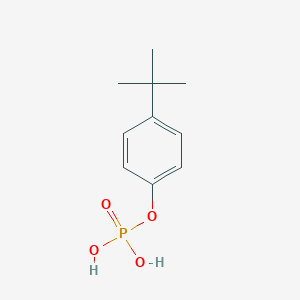
p-tert-Butylphenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-tert-Butylphenyl dihydrogen phosphate, also known as BTPDHP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a phosphoric acid derivative that is commonly used as a catalyst in organic synthesis reactions. BTPDHP has been found to exhibit excellent catalytic activity and selectivity, making it a valuable tool in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of p-tert-Butylphenyl dihydrogen phosphate as a catalyst is not fully understood, but it is believed to involve the formation of a complex between p-tert-Butylphenyl dihydrogen phosphate and the reactants. This complex then undergoes a series of reactions that lead to the desired product. p-tert-Butylphenyl dihydrogen phosphate has been found to exhibit high selectivity for certain reactions, which is attributed to its unique structure and electronic properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of p-tert-Butylphenyl dihydrogen phosphate. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using p-tert-Butylphenyl dihydrogen phosphate as a catalyst in lab experiments include its high catalytic activity and selectivity, ease of synthesis, and low cost. However, there are also some limitations to its use, including its sensitivity to moisture and air, which can affect its catalytic activity.
Orientations Futures
There are several future directions for research on p-tert-Butylphenyl dihydrogen phosphate. One area of interest is the development of new synthetic methods using p-tert-Butylphenyl dihydrogen phosphate as a catalyst. Another area is the investigation of its potential applications in the synthesis of novel organic compounds with pharmaceutical or agrochemical properties. Additionally, further research is needed to fully understand the mechanism of action of p-tert-Butylphenyl dihydrogen phosphate as a catalyst and its potential impact on the environment.
In conclusion, p-tert-Butylphenyl dihydrogen phosphate is a valuable compound in organic chemistry that has shown great potential as a catalyst in various reactions. Its unique properties make it a valuable tool for synthetic chemists, and its potential applications in the synthesis of novel organic compounds make it an area of interest for future research.
Méthodes De Synthèse
The synthesis of p-tert-Butylphenyl dihydrogen phosphate can be achieved through several methods, including the reaction of p-tert-butylphenol with phosphorus oxychloride and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of p-tert-butylphenol with phosphorus trichloride and subsequent treatment with water. Both methods yield p-tert-Butylphenyl dihydrogen phosphate as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
P-tert-Butylphenyl dihydrogen phosphate has been extensively studied for its applications in organic synthesis reactions. It has been found to be an effective catalyst for a variety of reactions, including the Friedel-Crafts acylation, alkylation, and Mannich reactions. p-tert-Butylphenyl dihydrogen phosphate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
Numéro CAS |
13421-39-1 |
|---|---|
Nom du produit |
p-tert-Butylphenyl dihydrogen phosphate |
Formule moléculaire |
C10H15O4P |
Poids moléculaire |
230.2 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Clé InChI |
BFVWABPNHXPWPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Autres numéros CAS |
13421-39-1 |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



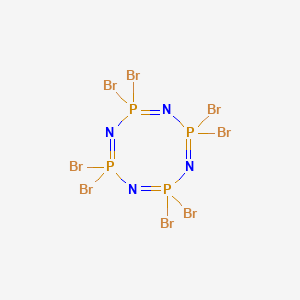
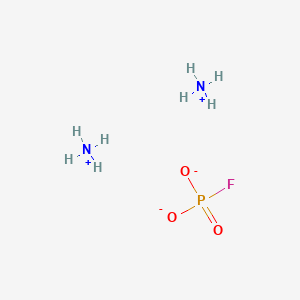
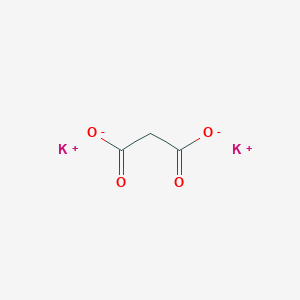
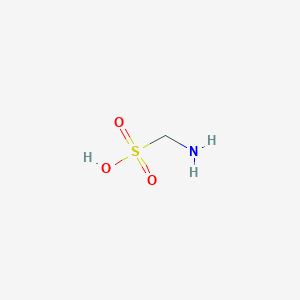
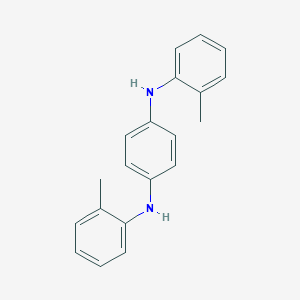
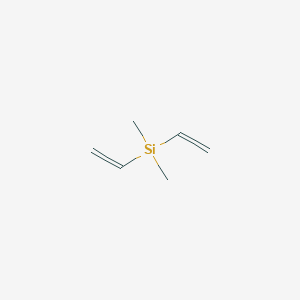
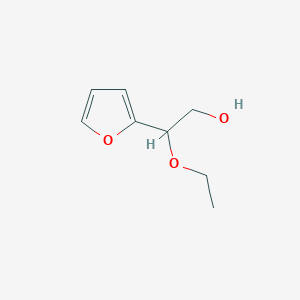

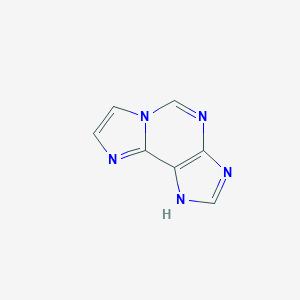
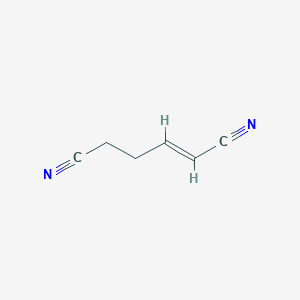
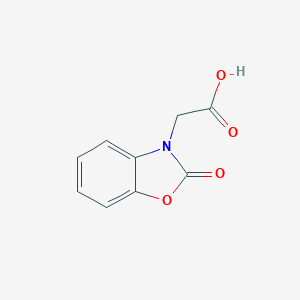
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
